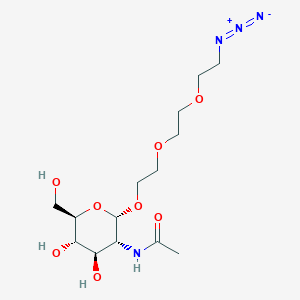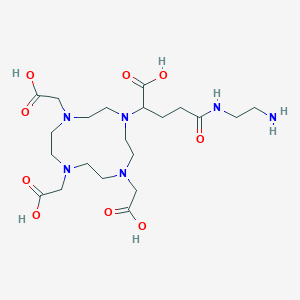
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a complex organic compound that features an azide group, multiple ethoxy linkages, and a glucopyranoside moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps. One common approach starts with the preparation of 2-(2-(2-azidoethoxy)ethoxy)ethanol, which is synthesized by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures . This intermediate is then coupled with 2-acetamido-2-deoxy-alpha-D-glucopyranoside under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is particularly useful in click chemistry, where it can react with alkynes to form triazoles under copper-catalyzed conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Copper Catalysts: Employed in click chemistry reactions.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Medicinal Chemistry: Used in the development of drug delivery systems and prodrugs.
Bioconjugation: Utilized in labeling biomolecules for imaging and diagnostic purposes.
Materials Science: Employed in the synthesis of functional polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside largely depends on its application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. In medicinal chemistry, the compound may act as a prodrug, releasing active agents upon metabolic conversion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanol: A simpler analog used as an intermediate in the synthesis of more complex molecules.
N-(2-(2-Azidoethoxy)ethyl)methacrylamide: Used in the synthesis of functional polymers.
Uniqueness
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its combination of an azide group, ethoxy linkages, and a glucopyranoside moiety, which provides versatility in chemical reactions and applications in various fields.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIOTWDNWJXHY-KSTCHIGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)




![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)



![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
